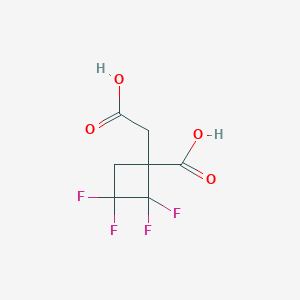

1-(Carboxymethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Carboxymethyl derivatives, like carboxymethyl cellulose (CMC), are widely used in various industries due to their non-toxicity, good biodegradability, good biocompatibility, and low immunogenicity . They are often used as viscosity modifiers or thickeners and emulsifiers .

Synthesis Analysis

The synthesis of carboxymethyl derivatives often involves the conversion of cellulose into alkaline cellulose, which then has its hydroxyl groups substituted by carboxymethyl groups . The reaction parameters can be optimized to achieve a high degree of substitution .

Molecular Structure Analysis

Carboxymethyl derivatives have a cellulose backbone made up of glucopyranose monomers, with carboxymethyl groups (-CH2-COOH) bound to some of the hydroxyl groups .

Chemical Reactions Analysis

The chemical reactions of carboxymethyl derivatives can be complex and depend on the specific compound and conditions. For example, carboxymethyl cellulose can form hydrogels when crosslinked with polycarboxylic acids such as citric acid and fumaric acid .

Physical And Chemical Properties Analysis

Carboxymethyl derivatives are known for their high water content, high porosity, and soft consistency . They can form various physical forms, including plates, particles, nanoparticles, coatings, and films .

Scientific Research Applications

Biomedical Hydrogels

Overview: Hydrogels based on natural, biodegradable materials have gained significant interest in the medical field. CMCFCA, when combined with an unconventional crosslinking agent called phytic acid, forms physically crosslinked hydrogels.

Key Points:- Biocompatibility : Fibroblast cell studies demonstrate improved cell viability, highlighting the potential of these hydrogels as therapeutic scaffolds for skin tissue engineering .

Solubilizer in Drug Formulations

CMCFCA can act as a solubilizer, modulating solubility, lipophilicity, and cell permeation for various drug classes, including antibiotics and antihistamines .

Water Treatment

CMCFCA-based hybrid composites, especially hydrogels, have shown promise in removing dye pollutants, inorganic metal ions (including heavy metals), and even radionuclides from contaminated waters .

Organic Synthesis

CMCFCA derivatives can be employed in organic synthesis. For instance, they exhibit sharp colorimetric and fluorogenic responses under physiological conditions and in food additives .

Hydrogel Synthesis

Carboxymethyl chitosan (CMCS), a derivative of chitosan, is widely used for hydrogel synthesis due to its water solubility, biocompatibility, and biodegradability. CMCFCA-based hydrogels fall within this category .

Other Applications

While not exhaustive, CMCFCA may find use in other areas such as materials science, catalysis, and surface modification. Further research could uncover additional applications.

Mechanism of Action

Target of Action

Carboxymethyl derivatives like carboxymethyl cellulose (cmc) are known to interact with various biological targets . For instance, CMC binds to the surface of corneal epithelial cells via its glucopyranose subunits binding to glucose receptors .

Mode of Action

Carboxymethyl derivatives are known to interact with their targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the physical properties of the target, such as viscosity and stability .

Biochemical Pathways

Carboxymethyl derivatives are known to interact with various biochemical pathways . For instance, carboxymethyl cellulose can affect the regulation of glycolysis .

Pharmacokinetics

Carboxymethyl derivatives like carboxymethyl cellulose have been studied for their pharmacokinetic properties . For instance, carboxymethyl cellulose has been found to have a residence time of approximately 2 hours when bound to corneal cells .

Result of Action

Carboxymethyl derivatives are known to have various effects, such as modifying the physical properties of their targets and affecting biochemical pathways .

Action Environment

Carboxymethyl derivatives like carboxymethyl cellulose have been studied for their responses to environmental factors . For instance, the yield of carboxymethyl cellulose can be enhanced by optimizing cultural conditions .

Future Directions

properties

IUPAC Name |

1-(carboxymethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F4O4/c8-6(9)2-5(4(14)15,1-3(12)13)7(6,10)11/h1-2H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKRJRDYSVNZCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C1(F)F)(F)F)(CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Carboxymethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2417195.png)

![3-[(2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B2417197.png)

![2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one hydrobromide](/img/structure/B2417198.png)

![5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-amine dihydrochloride](/img/structure/B2417200.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]piperazine](/img/structure/B2417201.png)

![methyl 6-acetyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2417205.png)

![3-nitro-N-[3-[(3-nitrobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2417208.png)

![2,3-dimethoxy-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2417211.png)

![3-(Difluoromethyl)-1-[(4-ethenylphenyl)methyl]pyrazole-4-carboxylic acid](/img/structure/B2417216.png)

![5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B2417217.png)